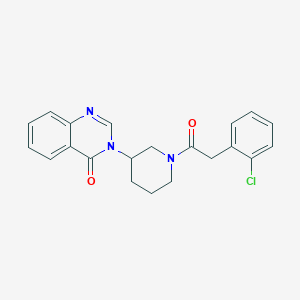
3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as CPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPQ is a small molecule that belongs to the class of quinazolinone derivatives and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activities
- Novel series of quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds showed good activity in comparison to the reference standard indomethacin, highlighting the potential of quinazolinone scaffolds in developing new anti-inflammatory and analgesic agents (Eweas et al., 2012).
Antibacterial and Antifungal Activities
- Quinazolinone derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Specific derivatives showed significant activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Kale & Durgade, 2017).
Antitumor Activities
- A series of quinazoline derivatives containing piperazine analogs were synthesized and exhibited potent antiproliferative activities against several cancer cell lines. This indicates the potential application of these compounds in cancer therapy, particularly for compounds showing significant activity similar to established treatments like gefitinib (Li et al., 2020).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Certain compounds produced significant hypotension in models of hypertension, suggesting their potential as lead candidates for developing new antihypertensive drugs (Takai et al., 1986).
Propiedades
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-9-3-1-6-15(18)12-20(26)24-11-5-7-16(13-24)25-14-23-19-10-4-2-8-17(19)21(25)27/h1-4,6,8-10,14,16H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOAFINTGIZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

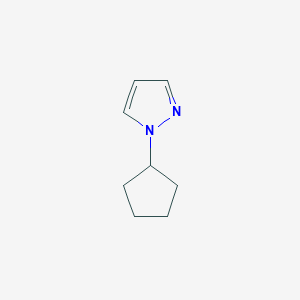
![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)


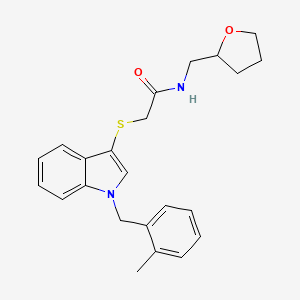
![[4-Methoxy-3-(2-propynyloxy)phenyl]methanol](/img/structure/B2834206.png)
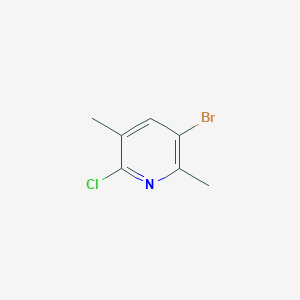
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)

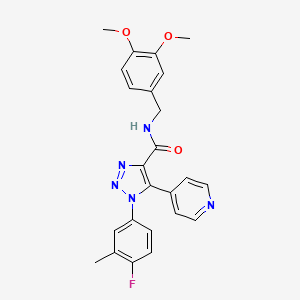
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834214.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)

